1-[3-(1,3-Benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea
Overview
Description
1-[3-(1,3-Benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea is a complex organic compound that features a benzoxazole and benzofuran moiety linked through a thiourea bridge
Preparation Methods
The synthesis of 1-[3-(1,3-Benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
Formation of Benzoxazole Moiety: This can be achieved by cyclization of 2-aminophenol with suitable aldehydes or acids under acidic or oxidative conditions.
Formation of Benzofuran Moiety: This involves the cyclization of ortho-hydroxyaryl ketones with suitable reagents.
Coupling Reaction: The benzoxazole and benzofuran intermediates are then coupled through a thiourea linkage, typically using thiocarbamoyl chloride or similar reagents under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[3-(1,3-Benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents (e.g., H₂O₂), reducing agents (e.g., LiAlH₄), and electrophiles (e.g., NO₂⁺ for nitration). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(1,3-Benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea has diverse applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its role in inhibiting specific enzymes and pathways, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 1-[3-(1,3-Benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole and benzofuran moieties can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-[3-(1,3-Benzoxazol-2-YL)phenyl]-3-(3-methyl-1-benzofuran-2-carbonyl)thiourea can be compared with other benzoxazole and benzofuran derivatives:
Benzoxazole Derivatives: Compounds like 2-aminobenzoxazole and benzoxazolyl-o-carboranes share similar structural features but differ in their biological activities and applications.
Benzofuran Derivatives: Compounds such as 2-aminobenzofuran and benzofuran-2-carboxylic acid exhibit different reactivity and uses in medicinal chemistry.
The uniqueness of this compound lies in its combined structural features, which confer distinct electronic and biological properties.
Properties
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-3-methyl-1-benzofuran-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S/c1-14-17-9-2-4-11-19(17)29-21(14)22(28)27-24(31)25-16-8-6-7-15(13-16)23-26-18-10-3-5-12-20(18)30-23/h2-13H,1H3,(H2,25,27,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJBOBBSWOFBEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC(=S)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5O4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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